hrpH protein is primarily sourced from the bacteria Pseudomonas syringae, which is known for its pathogenicity in plants. The protein is involved in the regulation of plant immune responses and contributes to the bacteria's ability to infect host plants. The hrpH gene is part of a larger set of genes known as the hypersensitive response and pathogenicity (hrp) gene cluster, which collectively facilitate the bacterium's virulence mechanisms.
hrpH protein belongs to the class of secreted proteins that are associated with plant-pathogen interactions. It is classified under the broader category of effector proteins, which are secreted by pathogens to manipulate host cellular processes, thereby promoting infection and disease development.
The synthesis of hrpH protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In recombinant systems, the hrpH gene is cloned into expression vectors and transformed into suitable host cells such as Escherichia coli or yeast.
The molecular structure of hrpH protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a compact globular structure with distinct functional domains that facilitate its interaction with host plant cells.
hrpH protein participates in various biochemical reactions that are crucial for its function as an effector protein. These reactions often involve post-translational modifications, such as phosphorylation or glycosylation, which can alter the protein's activity or stability.
The mechanism of action of hrpH involves its secretion into the plant cell cytoplasm, where it interferes with host defense mechanisms. This interference can occur through direct binding to host proteins or by altering cellular signaling pathways.
Research indicates that hrpH can suppress reactive oxygen species production in plant cells, thereby dampening the immune response and allowing for successful bacterial colonization.
hrpH protein has several applications in scientific research:
hrpH is a structural component of the Hrp (hypersensitive response and pathogenicity) pilus in the type III secretion system (T3SS) of Gram-negative bacterial pathogens, notably Pseudomonas syringae. It functions as a pilus scaffolding protein, enabling the assembly of surface appendages critical for effector protein translocation into host plant cells. The Hrp pilus acts as a conduit for virulence factors (e.g., AvrPto) and is indispensable for bacterial pathogenicity [3]. Biologically, hrpH belongs to the T3SS translocon superfamily and is classified as a periplasmic chaperone-dependent pilin due to its dependence on specific chaperones (e.g., HrpG) for stabilization prior to polymerization [3] [1].
Structurally, hrpH shares features with secretins and pseudopilins, though its exact fold remains unresolved. Homology modeling suggests an α-helical bundle core (characteristic of "All alpha proteins" in SCOP Class 46456) and a conserved C-terminal domain essential for polymerization [6] [1]. Mutations in the C-terminus disrupt both pilus assembly and effector secretion, confirming its functional significance [3].
Table 1: Key Functional and Structural Features of hrpH
Property | Description | Experimental Evidence |
---|---|---|
Biological Role | Structural subunit of Hrp pilus in T3SS | Deletion abolishes pilus formation [3] |
Functional Class | T3SS translocon superfamily / Periplasmic pilin | Chaperone (HrpG) dependence demonstrated [3] |
Structural Prediction | α-helical bundle core; conserved C-terminal polymerization domain | C-terminal mutations disrupt function [3] |
Key Interactions | Binds HrpG chaperone; interacts with HrpA (major pilin subunit) | Co-immunoprecipitation assays [3] |
hrpH exhibits lineage-specific conservation within phytopathogenic bacteria. It is conserved across Pseudomonas spp., Ralstonia solanacearum, and Erwinia amylovora, but absent in mammalian pathogens, indicating adaptive specialization for plant hosts [3]. Phylogenetic analysis of T3SS components reveals that hrpH co-evolved with other hrp genes (hrpA, hrpC) as part of a genomic island acquired through horizontal gene transfer (HGT). This island is enriched in virulence-associated genes and exhibits higher nucleotide diversity than core genomic regions [2] [7].
Evolutionary distance metrics (e.g., Sequence Distance/SD algorithm) show hrpH shares <20% sequence identity with non-T3SS pilins but high structural conservation (RMSD <2Å in predicted models). This divergence suggests ancient evolutionary origins, with functional constraints preserving structural motifs despite sequence drift [7] [1]. Notably, hrpH orthologs cluster into two clades:
Table 2: Evolutionary Metrics for hrpH Across Bacterial Pathogens
Taxonomic Group | Sequence Identity (%) | Structural Similarity (RMSD Å) | Key Conserved Domains |
---|---|---|---|
Pseudomonas syringae | 100 (Reference) | 0 | Full-length with N-extension |
Ralstonia solanacearum | 28 | 1.8 | Core helical bundle |
Erwinia amylovora | 35 | 1.5 | Core helical bundle + C-terminus |
The hrpH gene resides within the hrp/hrc gene cluster, a pathogenicity island spanning ~20 kb in P. syringae. This cluster is flanked by transposase remnants and tRNA genes, supporting HGT origins [3]. In strain DC3000, hrpH is positioned downstream of hrpG (chaperone gene) and upstream of hrpA (major pilin gene), forming an operon-like arrangement. This localization facilitates coordinate expression under environmental signals (e.g., apoplast-mimicking conditions) [3].
Expression of hrpH is governed by a multi-tiered regulatory cascade:
Epigenetic factors influencing hrpH include:
Table 3: Regulatory Elements Controlling hrpH Expression
Regulatory Element | Mechanism | Impact on hrpH |
---|---|---|
HrpL sigma factor | Direct promoter binding | Essential for basal transcription [3] |
HrpA pilin | Positive feedback via HrpR/S activation | 50% expression reduction in ΔhrpA [3] |
Nutrient availability | NAP-mediated chromatin compaction | Represses locus in rich media [5] |
Low pH / Osmolarity | Modulates DNA supercoiling at promoter | Induces expression in apoplast [8] |
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